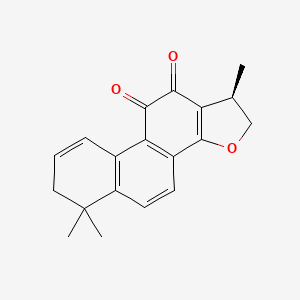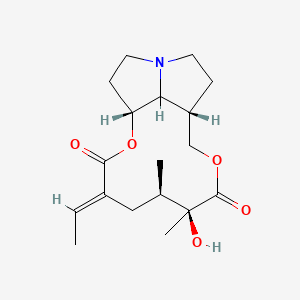
Ligularinine
Overview
Description
Ligularinine is a naturally occurring pyrrolizidine alkaloid found in the roots and aerial parts of the plant Ligularia dentata It is known for its complex structure and potential biological activities
Mechanism of Action
Target of Action
Ligularinine is a potent inhibitor of Chinese hamster ovary cell kinase and an analog of human protein kinases . These kinases play a crucial role in various cellular processes, including cell division, growth, and death.
Mode of Action
This compound interacts with its targets, the kinases, by binding to their active sites. This binding inhibits the activity of the kinases, leading to changes in the cellular processes that these kinases regulate .
Result of Action
This compound exhibits strong anticancer activity against a variety of tumor cells by inducing apoptosis, or programmed cell death . By inhibiting kinase activity, this compound disrupts the normal functioning of the cells, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ligularinine can be synthesized through various chemical reactions involving the precursor compounds found in Ligularia species. The synthetic routes typically involve multiple steps, including the formation of the pyrrolizidine core and subsequent functionalization to achieve the desired structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the plant Ligularia dentata. The extraction process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction, typically using organic solvents such as ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ligularinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to yield reduced forms of this compound, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms. Substitution reactions can result in this compound derivatives with altered functional groups.
Scientific Research Applications
Ligularinine has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemistry research.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound’s unique properties make it a potential candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Ligularinine is part of a group of pyrrolizidine alkaloids, which include compounds such as:
- Ligularidine
- Neoligularidine
- Ligularizine
- Clivorine
These compounds share a similar core structure but differ in their functional groups and specific chemical properties. This compound is unique due to its specific functional groups and the resulting biological activities. Compared to other pyrrolizidine alkaloids, this compound may exhibit distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1R,4E,6R,7S,11S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11-,13-,14-,15?,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-WCICKULTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@](C(=O)OC[C@H]2CCN3C2[C@@H](CC3)OC1=O)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90364-90-2 | |
| Record name | Ligularinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


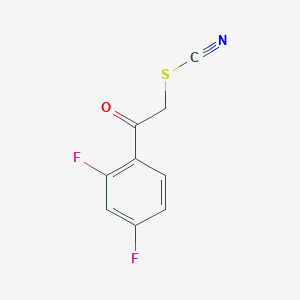
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)
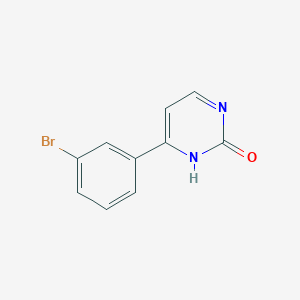

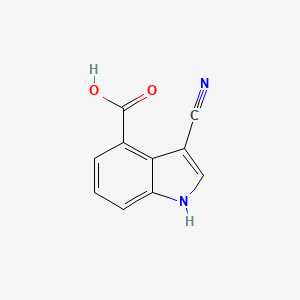
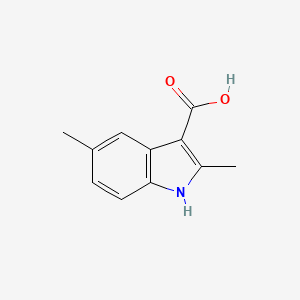
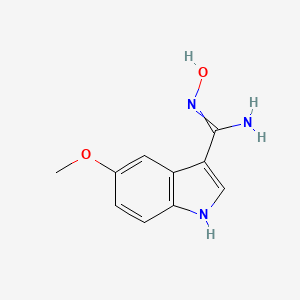
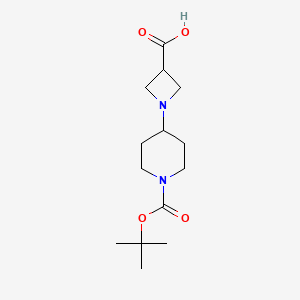
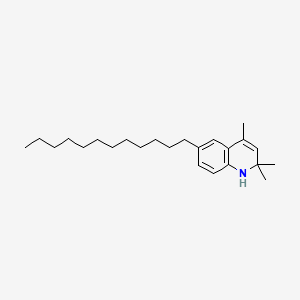
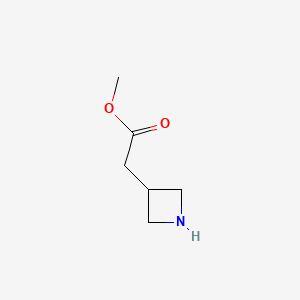
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)

